

Spectroscopic Profile of Ethyl Isothiocyanate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl isothiocyanate	
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This guide provides an in-depth analysis of the spectroscopic data for **ethyl isothiocyanate** (C₃H₅NS), a compound of interest in chemical synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for **ethyl isothiocyanate** are summarized below.

1.1. ¹H NMR Data

The ¹H NMR spectrum of **ethyl isothiocyanate** shows two distinct signals corresponding to the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.6	Quartet (q)	2H	-CH ₂ -
~1.4	Triplet (t)	3Н	-CH₃

1.2. ¹³C NMR Data



The ¹³C NMR spectrum of **ethyl isothiocyanate** displays three signals corresponding to the two carbon atoms of the ethyl group and the carbon of the isothiocyanate group. Notably, the isothiocyanate carbon signal can be broad due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's structural flexibility.[1]

Chemical Shift (δ) ppm	Assignment
~130	-N=C=S
~45	-CH ₂ -
~13	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **ethyl isothiocyanate** is characterized by a strong, sharp absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group.[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2850	Medium-Strong	C-H stretch (alkane)
~2100	Strong, Sharp	-N=C=S asymmetric stretch
~1450	Medium	C-H bend (methylene)
~1370	Medium	C-H bend (methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

3.1. Electron Ionization Mass Spectrum (EI-MS) Data

The EI-MS of **ethyl isothiocyanate** shows a molecular ion peak [M]⁺ and several characteristic fragment ions. Alkyl isothiocyanates commonly exhibit a characteristic peak at



m/z 72, corresponding to the [CH2NCS]+ ion.[3]

m/z	Relative Intensity	Assignment
87	High	[C₃H₅NS] ⁺ (Molecular Ion, M ⁺)
72	High	[CH₂NCS] ⁺
59	Medium	[NCSH]+
29	High	[C ₂ H ₅]+

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

4.1. NMR Spectroscopy

• Sample Preparation: A solution of **ethyl isothiocyanate** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Data Acquisition:

- ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
 Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- o 13C NMR: The spectrum is acquired on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled sequence is used to simplify the spectrum. Due to the lower natural abundance of 13C and its longer relaxation times, several hundred to several thousand scans are often required, with a relaxation delay of 2-5 seconds.



 Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

4.2. IR Spectroscopy

- Sample Preparation: For a liquid sample like ethyl isothiocyanate, the spectrum can be
 obtained neat (undiluted). A drop of the liquid is placed between two salt plates (e.g., NaCl or
 KBr) to form a thin film.[4] Alternatively, for an Attenuated Total Reflectance (ATR)
 measurement, a drop of the sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

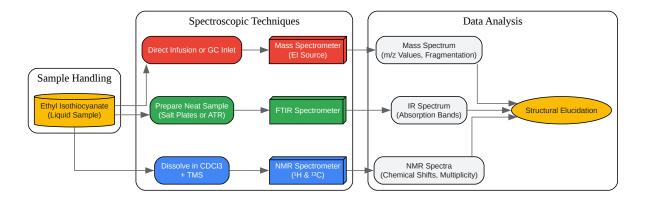
4.3. Mass Spectrometry

- Sample Introduction: For a volatile liquid like **ethyl isothiocyanate**, the sample can be introduced into the mass spectrometer via direct injection into a heated probe or through a gas chromatography (GC) system for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of **ethyl isothiocyanate**.



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Caption: General workflow for spectroscopic analysis of **ethyl isothiocyanate**.

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